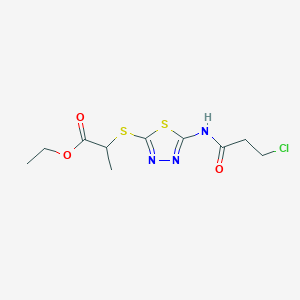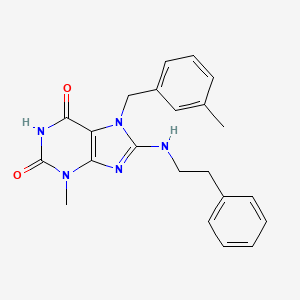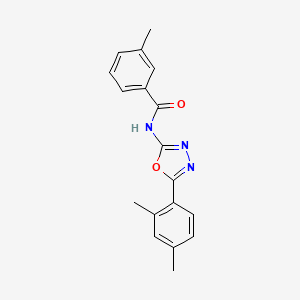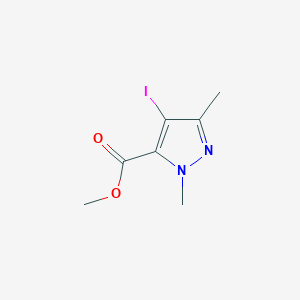
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiadiazoles and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds utilizing Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)propanoate derivatives has been widely explored. These compounds exhibit remarkable antimicrobial and fungicidal activities, which are crucial for the development of new therapeutic agents and agricultural chemicals. For instance, derivatives synthesized from ethyl(3-aryl-2-bromo)propanoate have shown specific antimicrobial properties (Tsialkovski et al., 2005), while certain 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-thiadiazoles prepared as potential fungicides exhibited high fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).
Urease Inhibitory and Antimicrobial Effects
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, synthesized from this compound, were found to be potent urease inhibitors. This highlights their potential in developing therapeutic agents against diseases caused by excessive urease activity (Nazir et al., 2018). Additionally, the synthesis of new thiazole and thiadiazole derivatives via ethyl pyruvate has shown antimicrobial activities, contributing to the search for new antimicrobial agents (Saleh, Abdelhamid, & Hassaneen, 2020).
Molluscicidal and Herbicidal Activities
Compounds synthesized from this compound and its derivatives have also shown molluscicidal properties, suggesting their application in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988). Moreover, the synthesis and evaluation of certain derivatives have revealed significant herbicidal activities, offering new avenues for agricultural chemical development (Wang, Li, Li, & Huang, 2004).
Properties
IUPAC Name |
ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S2/c1-3-17-8(16)6(2)18-10-14-13-9(19-10)12-7(15)4-5-11/h6H,3-5H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCNIGKDBTDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)



![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)
